

Application Notes and Protocols: *cis*-Dichlorobis(triphenylphosphine)platinum(II) in Catalysis

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Compound of Interest

	<i>cis</i> -
Compound Name:	<i>Dichlorobis(triphenylphosphine)pla</i> <i>tinum(II)</i>
Cat. No.:	<i>B1144234</i>

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Introduction

cis-Dichlorobis(triphenylphosphine)platinum(II), $cis\text{-PtCl}_2(\text{PPh}_3)_2$, is a square planar platinum(II) complex that serves as a versatile catalyst and precursor in a variety of organic transformations. Its catalytic activity is primarily centered around hydrogenation, hydrosilylation, hydroformylation, and cross-coupling reactions.^[1] This document provides detailed application notes and experimental protocols for key catalytic uses of this complex, with a focus on quantitative data and reaction mechanisms.

Reduction of Acyl Chlorides to Aldehydes

cis-Dichlorobis(triphenylphosphine)platinum(II) is an effective catalyst for the reduction of acyl chlorides to their corresponding aldehydes using a hydrosilane, such as triethylsilane, as the reducing agent. This transformation is a valuable method for the synthesis of aldehydes, which are key intermediates in the production of pharmaceuticals and other fine chemicals.

Quantitative Data

The catalytic reduction of various acyl chlorides using *cis*-PtCl₂(PPh₃)₂ demonstrates good to excellent yields, depending on the substrate. The following table summarizes the reported yields for the conversion of different acyl chlorides to aldehydes.

Acyl Chloride (XC ₆ H ₄ COCl)	Product Aldehyde (XC ₆ H ₄ CHO)	Yield (%)
X = H (Benzoyl chloride)	Benzaldehyde	84
X = p-Me	p-Tolualdehyde	75
X = o-MeO	o-Anisaldehyde	50
X = p-MeO	p-Anisaldehyde	80
X = p-Cl	p-Chlorobenzaldehyde	78
X = p-Br	p-Bromobenzaldehyde	70
X = p-NO ₂	p-Nitrobenzaldehyde	60
Cinnamoyl chloride	Cinnamaldehyde	65
n-Pentanoyl chloride	n-Pentanal	20

Data sourced from a study on the interaction of acyl chlorides and triethylsilane catalyzed by *cis*-di-chlorobis(triphenylphosphine)platinum(II).^[1]

Experimental Protocol

Materials:

- ***cis*-Dichlorobis(triphenylphosphine)platinum(II)** (catalyst)
- Acyl chloride (substrate)
- Triethylsilane (reducing agent)

- Anhydrous toluene (solvent)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)
- Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)
- Analytical equipment for reaction monitoring and product characterization (e.g., GC-MS, NMR)

Procedure:

- In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the acyl chloride (1.0 mmol) in anhydrous toluene (10 mL).
- Add **cis-Dichlorobis(triphenylphosphine)platinum(II)** (1×10^{-3} molar proportion relative to the acyl chloride).
- Add triethylsilane (1.1 mmol, 1.1 equivalents) to the reaction mixture.
- Heat the reaction mixture to 120 °C with vigorous stirring.
- Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield the pure aldehyde.

Proposed Catalytic Cycle

The reaction is thought to proceed through a catalytic cycle involving oxidative addition of the hydrosilane to the platinum(II) center, followed by coordination of the acyl chloride, migratory insertion, and reductive elimination to yield the silyl ether of the corresponding aldehyde, which is then hydrolyzed to the aldehyde.

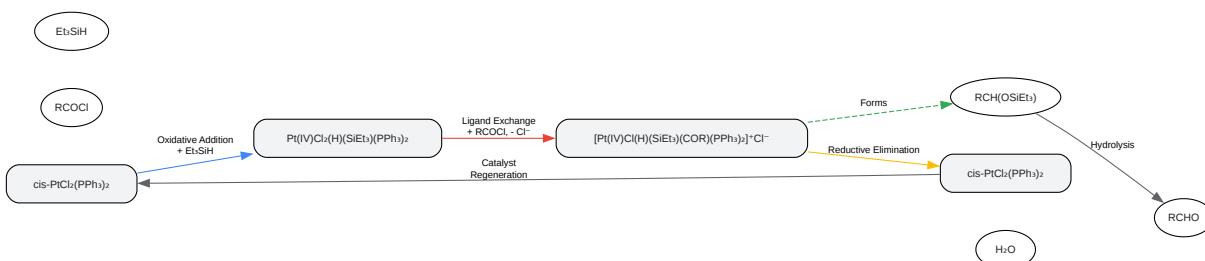
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Figure 1. Proposed catalytic cycle for the reduction of acyl chlorides.

Hydrosilylation of Alkenes

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a widely used industrial process for the production of organosilicon compounds. While **cis-Dichlorobis(triphenylphosphine)platinum(II)** is known to be a catalyst for this reaction, detailed protocols and extensive quantitative data for a wide range of substrates are not as readily available in the literature as for other platinum catalysts like Karstedt's or Speier's catalyst.

General Experimental Protocol (Illustrative)

The following is a general protocol for the hydrosilylation of an alkene, which can be adapted for use with cis-PtCl₂(PPh₃)₂. Optimization of reaction conditions (temperature, catalyst loading, solvent) is typically required for specific substrates.

Materials:

- **cis-Dichlorobis(triphenylphosphine)platinum(II)** (catalyst)

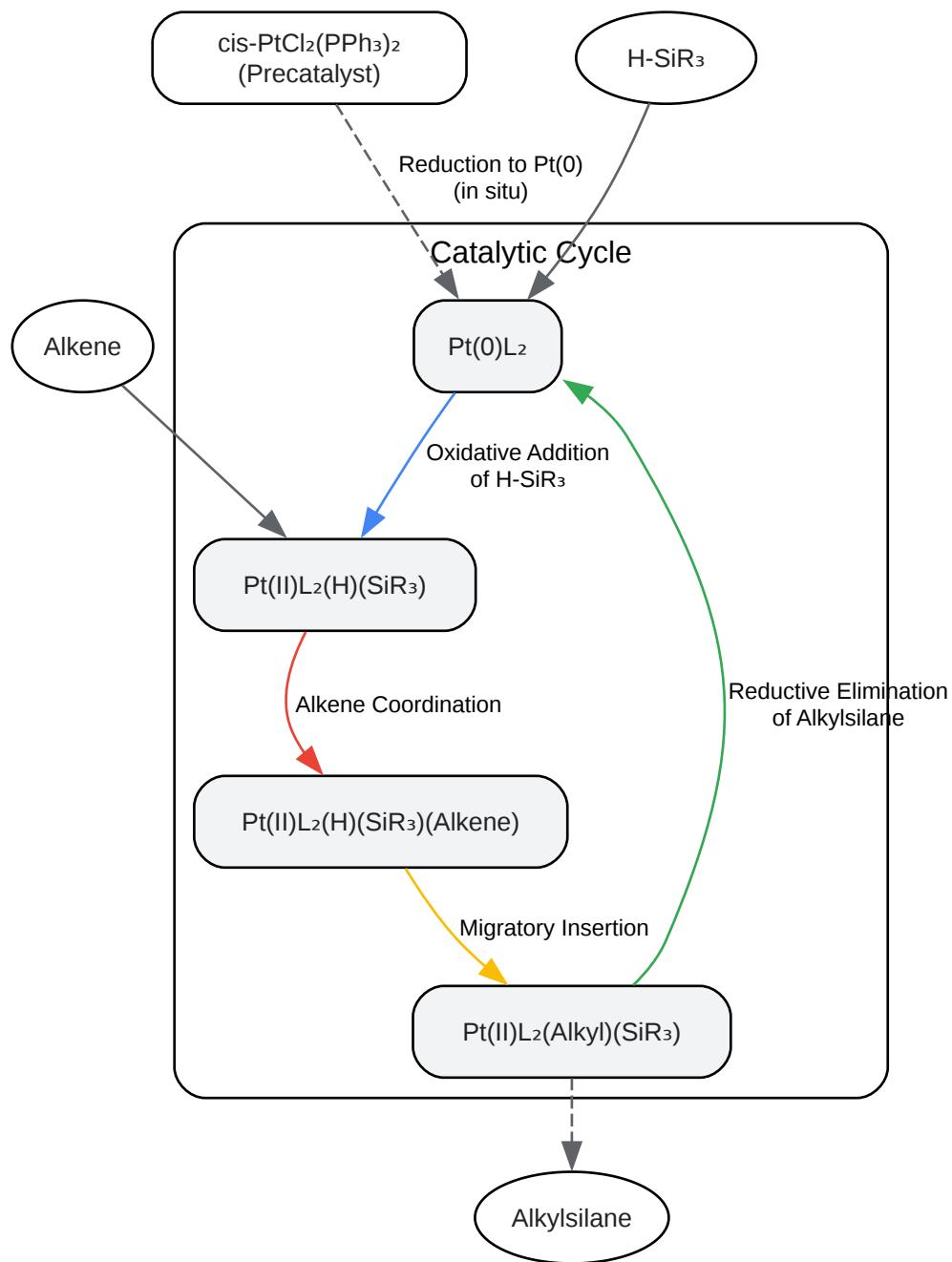
- Alkene (e.g., 1-octene)
- Hydrosilane (e.g., triethoxysilane)
- Anhydrous solvent (e.g., toluene or no solvent)

Procedure:

- To a reaction vessel under an inert atmosphere, add the alkene (1.0 equivalent).
- Add the hydrosilane (1.0-1.2 equivalents).
- Add the **cis-Dichlorobis(triphenylphosphine)platinum(II)** catalyst (typically in the range of 10^{-4} to 10^{-5} equivalents relative to the alkene).
- The reaction is often exothermic and may proceed at room temperature or require gentle heating. Monitor the reaction temperature.
- Stir the mixture until the reaction is complete (as determined by GC or NMR analysis, indicated by the disappearance of the starting materials).
- The product can be purified by distillation under reduced pressure.

Chalk-Harrod Mechanism for Hydrosilylation

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.



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Figure 2. Chalk-Harrod mechanism for hydrosilylation.

Hydrogenation of Alkynes

Platinum catalysts, including **cis-PtCl₂(PPh₃)₂**, can be employed for the hydrogenation of alkynes. Depending on the reaction conditions and the presence of any catalyst poisons, the hydrogenation can proceed to the corresponding cis-alkene or be fully reduced to the alkane.

For selective hydrogenation to the cis-alkene, a less active or "poisoned" catalyst is often used, similar to Lindlar's catalyst.

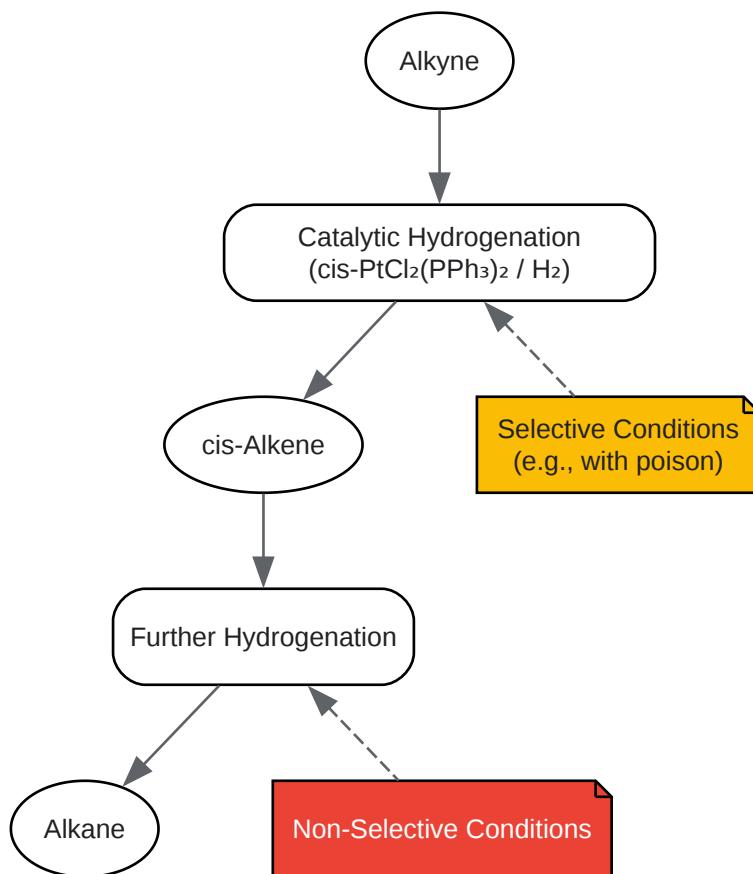
General Considerations for Selective Hydrogenation

To achieve selective hydrogenation of an alkyne to a cis-alkene using a homogeneous catalyst like cis-PtCl₂(PPh₃)₂, careful control of the reaction parameters is crucial.

- Hydrogen Pressure: Lower hydrogen pressures generally favor the formation of the alkene.
- Temperature: Milder temperatures can help to prevent over-reduction to the alkane.
- Catalyst Loading: A lower catalyst concentration may improve selectivity.
- Additives: The addition of a catalyst poison, such as quinoline or lead(II) acetate, can significantly enhance the selectivity for the cis-alkene by deactivating the catalyst towards alkene hydrogenation.

A detailed, optimized protocol for the selective hydrogenation of a broad range of alkynes to cis-alkenes specifically using cis-PtCl₂(PPh₃)₂ is not extensively documented in readily available literature. Researchers would typically need to screen conditions for their specific substrate.

General Hydrogenation Workflow



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Figure 3. General workflow for the hydrogenation of alkynes.

Hydroformylation of Olefins

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an olefin to produce aldehydes. While rhodium-based catalysts are more commonly used for this transformation, platinum complexes, often in combination with a co-catalyst like tin(II) chloride, can also catalyze hydroformylation. **cis-Dichlorobis(triphenylphosphine)platinum(II)** can serve as a precursor in such catalytic systems. The addition of SnCl₂ is known to promote the catalytic activity.

Detailed experimental protocols with extensive quantitative data for the hydroformylation of a wide range of olefins using cis-PtCl₂(PPh₃)₂ are not as prevalent as for rhodium systems. The product distribution (linear vs. branched aldehydes) is highly dependent on the ligand environment of the metal center and the reaction conditions.

Conclusion

cis-Dichlorobis(triphenylphosphine)platinum(II) is a valuable catalyst, particularly for the reduction of acyl chlorides to aldehydes. While it also shows activity in hydrosilylation, hydrogenation, and hydroformylation, its application in these areas may require more specific optimization and is less documented with comprehensive data compared to other specialized catalysts. The protocols and information provided herein serve as a guide for researchers to explore the catalytic potential of this versatile platinum complex in their synthetic endeavors.

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References

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